4-Tert-butoxy-2-(trifluoromethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13F3O2 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,3)16-7-4-5-9(15)8(6-7)11(12,13)14/h4-6,15H,1-3H3 |
InChI Key |
TWMZCBJNSGHKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Tert Butoxy 2 Trifluoromethyl Phenol and Its Analogues
Strategies for Phenolic O-Alkylation and Aryl Ether Formation
The formation of the tert-butoxy (B1229062) ether linkage on a phenolic ring is a critical step in the synthesis of 4-tert-butoxy-2-(trifluoromethyl)phenol. This transformation is typically achieved through nucleophilic substitution reactions.
Nucleophilic Substitutions for Alkyl Ether Synthesis
The Williamson ether synthesis is a classic and widely employed method for preparing ethers, including aryl alkyl ethers. wikipedia.org This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an S\textsubscript{N}2 reaction. masterorganicchemistry.com
To synthesize a tert-butyl phenyl ether, the phenoxide ion would react with a tert-butyl halide. However, due to the steric hindrance of the tertiary alkyl halide, the E2 elimination product, isobutylene, is strongly favored over the desired S\textsubscript{N}2 substitution product. wikipedia.orgmasterorganicchemistry.com Alternative strategies for introducing the tert-butyl group onto the phenolic oxygen are therefore necessary. One such approach involves the acid-catalyzed alkylation of phenols with tert-butyl alcohol or isobutylene. researchgate.netresearchgate.net Zeolites and other solid acid catalysts have been shown to be effective in promoting this reaction, often favoring the para-substituted product. researchgate.netrsc.org
| Reaction | Reactants | Reagents/Catalysts | Key Features |
| Williamson Ether Synthesis | Phenol, Alkyl Halide | Strong Base (e.g., NaH, Na2CO3) | S\textsubscript{N}2 mechanism; best for primary alkyl halides. masterorganicchemistry.com |
| Friedel-Crafts Alkylation | Phenol, tert-Butyl Alcohol/Isobutylene | Acid Catalyst (e.g., H3PO4, Zeolites) | Forms C-C bonds (alkylation on the ring) and can also lead to O-alkylation under specific conditions. researchgate.netresearchgate.net |
Oxidative Trifluoromethylation of Phenols for Ether Linkage
While not a direct method for forming a tert-butoxy ether, oxidative trifluoromethylation of phenols is a modern technique for creating aryl trifluoromethyl ethers (Ar-OCF3). nih.govnih.gov This method is important for synthesizing analogues where the tert-butoxy group is replaced by a trifluoromethoxy group. The reaction typically involves a silver-mediated process using a trifluoromethyl source like Me3SiCF3 (Ruppert-Prakash reagent) and an oxidant. nih.govnih.gov This approach provides direct access to ArOCF3 compounds from simple phenols under relatively mild conditions. nih.gov
Another strategy involves a two-step process of O-carboxydifluoromethylation of a phenol followed by a silver-catalyzed decarboxylative fluorination to yield the aryl trifluoromethyl ether. cas.cnacs.org This method utilizes readily available reagents like sodium bromodifluoroacetate and Selectfluor. cas.cn
Introduction of Trifluoromethyl Groups onto Phenolic Scaffolds
The incorporation of a trifluoromethyl group onto an aromatic ring is a key transformation for accessing the target compound and its analogues. Several methodologies have been developed for this purpose, including electrophilic, radical, and metal-catalyzed approaches.
Electrophilic Trifluoromethylation Approaches for Aromatic Rings
Electrophilic trifluoromethylating agents are designed to deliver a "CF3+" synthon to an electron-rich aromatic ring. acs.orgchem-station.com Hypervalent iodine compounds, such as Togni's reagents, are prominent examples of electrophilic trifluoromethylating agents. tcichemicals.combrynmawr.edu These reagents can directly trifluoromethylate phenols, typically at the ortho or para positions, depending on the substitution pattern of the phenol. brynmawr.edu The reactivity of these reagents can be tuned by modifying the substituents on the aromatic rings of the reagent itself. acs.org Another class of reagents includes S-(trifluoromethyl)diarylsulfonium salts, developed by Yagupolskii and later expanded upon by others like Umemoto. chem-station.com
| Reagent Class | Example | Substrates | Key Features |
| Hypervalent Iodine Reagents | Togni's Reagents | Phenols, Arenes, N-heteroarenes | Direct trifluoromethylation of electron-rich aromatics. tcichemicals.combrynmawr.edu |
| Sulfonium Salts | Umemoto's Reagents, Yagupolskii's Reagents | Thiophenolates, Aromatic compounds | Effective for electrophilic trifluoromethylation. chem-station.com |
Radical Trifluoromethylation Pathways for Phenols
Radical trifluoromethylation offers an alternative pathway for the C-H functionalization of phenols. One recently developed method utilizes visible-light photoredox catalysis. chemistryviews.org In this approach, a phenoxide intermediate, generated by a base, can be photoexcited and undergo a single-electron transfer to a trifluoromethyl source like CF3I. chemistryviews.org This generates a trifluoromethyl radical which can then add to the aromatic ring. This method has been shown to be effective for the multiple trifluoromethylation of phenols under mild, room temperature conditions. chemistryviews.org
Metal-Catalyzed Trifluoromethylation of Phenol Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-CF3 bonds. While traditional methods often rely on aryl halides, recent advancements have enabled the use of phenol derivatives as substrates. researchgate.netresearchgate.netnih.govosti.gov Nickel-mediated trifluoromethylation of phenol derivatives, such as aryl carbamates or pivalates, has been developed. researchgate.netresearchgate.netnih.gov This strategy involves the activation of the C-O bond of the phenol derivative. researchgate.netnih.gov A common trifluoromethyl source for these reactions is trimethyl(trifluoromethyl)silane (TMSCF3). researchgate.netresearchgate.net The catalytic cycle often involves oxidative addition of the C-O bond to a low-valent nickel complex, transmetalation with the trifluoromethyl source, and subsequent reductive elimination to form the trifluoromethylated arene. researchgate.netnih.gov
| Metal | Substrate | CF3 Source | Key Features |
| Nickel | Phenol derivatives (e.g., carbamates, pivalates) | TMSCF3 | C-O bond activation; allows for the conversion of readily available phenols. researchgate.netresearchgate.netnih.gov |
| Palladium | Aryl halides, boronic acids, etc. | Various "CF3" reagents | Well-established for cross-coupling, with emerging applications for phenol derivatives. d-nb.info |
Convergent and Divergent Synthetic Routes for the Compound
The synthesis of complex substituted phenols such as this compound often requires multi-step strategies that allow for the precise installation of various functional groups onto the aromatic ring. Both convergent and divergent approaches can be conceptualized for the synthesis of this target molecule and its analogues, leveraging a variety of functionalization sequences.
Multi-Step Functionalization Sequences
The construction of this compound necessitates the strategic introduction of a hydroxyl group, a tert-butoxy group, and a trifluoromethyl group onto a benzene (B151609) ring at specific positions (1, 4, and 2, respectively). A plausible multi-step synthetic sequence could commence with a readily available substituted benzene derivative, followed by a series of functional group interconversions and introductions.
One potential pathway involves starting with a phenol bearing one of the desired substituents and sequentially adding the others. For instance, the synthesis could begin with 4-tert-butylphenol. This starting material can undergo oxidative fluorination to introduce a fluorine atom at the 4-position, leading to the formation of a 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one intermediate. Subsequent acid-catalyzed aromatization results in the formation of 4-fluorophenol (B42351) with the loss of isobutene. However, to achieve the target structure, a trifluoromethyl group is needed at the 2-position.
A more direct approach would involve the trifluoromethylation of a pre-functionalized phenol. The direct C-H trifluoromethylation of phenol derivatives has been demonstrated using reagents like the Togni reagent in the presence of a copper catalyst. nih.gov The regioselectivity of this reaction can be influenced by the solvent system. For example, in dimethylformamide, benzylic C-H trifluoromethylation can be favored, while aromatic C-H trifluoromethylation may occur in alcoholic solvents. nih.gov
Another strategy involves the synthesis of trifluoromethylphenols from trifluoromethyl halobenzenes. nih.gov For example, reacting a trifluoromethyl halobenzene with sodium benzylate can form a trifluoromethylphenyl benzyl (B1604629) ether, which upon hydrogenolysis, yields the corresponding trifluoromethylphenol. nih.gov To synthesize the target compound, one could envision starting with 3-chloro-4-nitrotoluene, which can be converted to 2-chloro-4-hydroxy-1-(trifluoromethyl)benzene. This intermediate could then be subjected to etherification to introduce the tert-butoxy group.
A summary of potential multi-step functionalization strategies is presented in the table below.
| Starting Material | Key Transformation(s) | Intermediate(s) | Target Moiety |
| 4-tert-Butylphenol | Oxidative fluorination, Aromatization | 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one | 4-Fluorophenol |
| Phenol Derivative | C-H Trifluoromethylation (e.g., with Togni reagent) | Trifluoromethylated phenol | 2-(Trifluoromethyl)phenol (B147641) moiety |
| Trifluoromethylhalobenzene | Nucleophilic aromatic substitution (e.g., with sodium benzylate), Hydrogenolysis | Trifluoromethylphenyl benzyl ether | Trifluoromethylphenol |
Synthesis of Key Precursors and Intermediates Bearing Fluorinated and Alkoxy Moieties
The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates that contain the requisite fluorinated and alkoxy functionalities.
Synthesis of Trifluoromethylated Phenol Precursors:
Several methods exist for the synthesis of trifluoromethylated phenols. One common approach is the diazotization of a trifluoromethyl-substituted aniline, followed by hydrolysis of the diazonium salt to yield the corresponding phenol. For instance, 4-amino-3-(trifluoromethyl)benzonitrile (B32727) can be converted to 4-hydroxy-3-(trifluoromethyl)benzonitrile (B51966) through this process.
Another route involves the nucleophilic aromatic substitution of a suitably activated trifluoromethyl-substituted aryl halide. For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) can react with a nucleophile to displace the chloride and introduce a different functional group. While not a direct synthesis of a phenol, this illustrates the reactivity of such precursors.
Furthermore, the direct trifluoromethylation of phenols can be achieved using various reagents. Visible-light-promoted multiple trifluoromethylation of phenol derivatives has been developed using CF3I as the trifluoromethyl source. chemistryviews.org This method allows for the introduction of multiple CF3 groups onto the phenol ring. chemistryviews.org
Synthesis of Alkoxy-Substituted Phenol Precursors:
The introduction of an alkoxy group, such as the tert-butoxy group, onto a phenol can be achieved through Williamson ether synthesis. This involves the reaction of a phenoxide ion with an appropriate alkyl halide. For the target molecule, the hydroxyl group of a 2-(trifluoromethyl)phenol precursor would be deprotonated with a base to form the phenoxide, which would then react with a tert-butyl halide.
Alternatively, protection strategies can be employed. For instance, a phenol can be protected with a tetrahydropyranyl (THP) group. A patent describes the reaction of 4-(trifluoromethylphenyl)-2-(tetrahydropyranyl) ether with an electrophile in the presence of a base to introduce substituents at the 2- and 2,5-positions. libretexts.org
The following table summarizes key precursor types and their synthetic methodologies.
| Precursor/Intermediate Type | Synthetic Method | Reagents |
| Trifluoromethylated Phenol | Diazotization of trifluoromethyl-aniline | NaNO₂, H₂SO₄, H₂O |
| Trifluoromethylated Phenol | Nucleophilic aromatic substitution | Sodium benzylate, followed by hydrogenolysis |
| Trifluoromethylated Phenol | Direct C-H Trifluoromethylation | Togni reagent, Cu catalyst |
| Alkoxy-substituted Phenol | Williamson ether synthesis | Base (e.g., NaH), Alkyl halide (e.g., tert-butyl bromide) |
| Protected Phenol | Protection of hydroxyl group | Dihydropyran, Acid catalyst |
Strategic Derivatization of Phenol Moieties for Research Purposes
The phenol moiety in this compound and its analogues serves as a versatile handle for further chemical modifications. Strategic derivatization can be employed to generate a library of related compounds for various research applications, including structure-activity relationship studies.
Mannich Reaction Based Derivatizations on Phenols
The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, including the ortho- and para-positions of phenols activated by the hydroxyl group. This three-component condensation reaction involves an active hydrogen compound (the phenol), formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine.
For phenols, the reaction typically proceeds at the positions ortho to the hydroxyl group due to its activating and directing effects. In the case of this compound, the 6-position would be the most likely site for Mannich aminomethylation. The reaction would introduce an aminomethyl group (-CH₂NR₂) at this position, where R represents the substituents from the amine used.
The synthesis of Mannich base derivatives of various substituted phenols has been reported. For example, mono- and di-Mannich base derivatives of 2-(7'-chloroquinolin-4'-ylamino)phenols have been synthesized. publish.csiro.au Similarly, phenolic Mannich bases have been derived from butylated hydroxyanisole (BHA). researchgate.net These examples demonstrate the feasibility of applying the Mannich reaction to complex phenol structures.
The general scheme for the Mannich reaction on a substituted phenol is as follows:
Phenol + Formaldehyde + Amine → Mannich Base
The choice of amine in the Mannich reaction allows for the introduction of a wide variety of substituents, thereby enabling the fine-tuning of the physicochemical properties of the resulting derivatives.
Synthesis of Schiff Base Derivatives from Fluorinated Phenols
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. Phenolic Schiff bases, where one of the reactants is a hydroxy-substituted aldehyde or ketone, are of significant interest due to their diverse applications.
To synthesize Schiff base derivatives from fluorinated phenols, a formyl group (-CHO) would first need to be introduced onto the phenol ring, typically ortho to the hydroxyl group, through a formylation reaction (e.g., the Duff reaction or Reimer-Tiemann reaction). The resulting hydroxy-substituted benzaldehyde (B42025) can then be condensed with a primary amine to form the Schiff base.
For instance, a Schiff base has been synthesized by condensing 2-hydroxy-5-methylbenzaldehyde (B1329341) with 4-trifluoromethylphenylamine. nih.gov Similarly, the synthesis of a Schiff base derived from 3-ethoxysalicylaldehyde (B1293910) and 3-(trifluoromethyl)aniline (B124266) has been reported. acs.org These reactions are typically carried out in an alcoholic solvent, often with acid catalysis, and the removal of water drives the reaction to completion. wikipedia.org
The general reaction for the formation of a Schiff base from a fluorinated hydroxybenzaldehyde is:
Fluorinated Hydroxybenzaldehyde + Primary Amine ↔ Schiff Base + Water
The resulting Schiff base derivatives incorporate the structural features of both the fluorinated phenol and the primary amine, leading to new molecular entities with potentially novel properties.
Mechanistic Investigations of Reactions Involving 4 Tert Butoxy 2 Trifluoromethyl Phenol
Elucidation of Radical Reaction Mechanisms in Fluorination Processes
The introduction of fluorine atoms into phenolic compounds can proceed through radical mechanisms, particularly when employing specific fluorinating agents. While direct studies on 4-tert-butoxy-2-(trifluoromethyl)phenol are limited, the mechanistic understanding can be extrapolated from studies on substituted phenols. Reagents like Selectfluor, traditionally considered an electrophilic fluorinating agent, have been shown to participate in radical processes. nih.govnih.govwikipedia.org The mechanism can be influenced by the reaction conditions, such as the use of aqueous or non-aqueous solvents, and the presence of activators. mdpi.com
In a radical fluorination pathway, the initial step often involves the generation of a phenoxyl radical from the phenol (B47542). For this compound, this would be the 4-tert-butoxy-2-(trifluoromethyl)phenoxyl radical. This can be achieved through a single-electron transfer (SET) mechanism. nih.govrsc.org Theoretical studies on the fluorination of aromatic compounds with Selectfluor suggest that a SET mechanism is generally preferred over a direct S"N"2 pathway. rsc.orgresearchgate.net The stability and reactivity of the resulting phenoxyl radical are significantly influenced by the electronic properties of the substituents on the aromatic ring.
Electrochemical methods also provide a pathway for radical fluorination. rsc.orgacs.org Anodic oxidation of a phenol can generate the corresponding phenoxyl radical, which can then react with a fluoride (B91410) source. The selectivity and efficiency of electrochemical fluorination are highly dependent on the choice of solvent and supporting electrolyte. acs.org The trifluoromethyl group's strong electron-withdrawing nature would likely facilitate the initial oxidation of the phenol to the phenoxyl radical. rsc.orgnih.gov
The subsequent step in the radical mechanism involves the reaction of the phenoxyl radical with a fluorine source. This can occur via a fluorine atom transfer from the fluorinating agent. nih.gov The regioselectivity of the fluorination would be dictated by the spin density distribution in the 4-tert-butoxy-2-(trifluoromethyl)phenoxyl radical.
Detailed Studies of Metal-Catalyzed Transformations on Phenols
Metal-catalyzed reactions are pivotal in the functionalization of phenols. The presence of both electron-donating and electron-withdrawing groups in this compound makes its behavior in such transformations particularly interesting.
Oxidative Coupling and Semiquinone Intermediate Formation
Oxidative coupling is a common transformation for phenols, often catalyzed by transition metal complexes. wikipedia.org This reaction proceeds through the formation of phenoxyl radicals, which can then couple to form C-C or C-O bonds. In the case of this compound, the initial step would be a one-electron oxidation to the corresponding phenoxyl radical.
Further oxidation of the phenoxyl radical can lead to the formation of a semiquinone radical. Semiquinones are key intermediates in many biological and chemical oxidation processes. The stability and reactivity of the semiquinone derived from this compound would be influenced by the electronic stabilization provided by the substituents.
Ligand-Assisted Proton-Transfer Events in Catalysis
Many metal-catalyzed reactions of phenols involve proton transfer steps. The hydroxyl proton of the phenol can be transferred to a ligand coordinated to the metal center or to a base present in the reaction mixture. This process is often coupled with electron transfer, a phenomenon known as Proton-Coupled Electron Transfer (PCET). nih.govacs.orgresearchgate.netnih.govacs.org
In the context of this compound, a ligand with a basic site could facilitate the deprotonation of the phenolic hydroxyl group, thereby activating the substrate for subsequent transformations. rsc.org The acidity of the phenol is enhanced by the electron-withdrawing trifluoromethyl group, which would facilitate this proton transfer. rsc.org The concerted nature of PCET, where the proton and electron are transferred in a single kinetic step, can be a lower energy pathway compared to stepwise mechanisms. researchgate.netnih.gov The nature of the ligand can significantly influence the rate and selectivity of the catalytic reaction by modulating the efficiency of these proton-transfer events. acs.org
Kinetics and Rate-Limiting Steps in Catalytic Cycles
Kinetic studies on the oxidation of substituted phenols have shown that the reaction rates are highly dependent on the electronic nature of the substituents. mdpi.com Electron-donating groups generally accelerate the initial oxidation step, while electron-withdrawing groups can have the opposite effect, although they can also stabilize radical intermediates. mdpi.com In the case of this compound, the interplay between the electron-donating tert-butoxy (B1229062) group and the electron-withdrawing trifluoromethyl group would create a unique kinetic profile. A comprehensive kinetic model for phenol oxidation would include initiation reactions and the transformation of reactive oxygen species. nih.govresearchgate.net
Influence of Substituent Effects on Reaction Pathways
The tert-butoxy and trifluoromethyl groups exert significant steric and electronic effects that dictate the reactivity and regioselectivity of reactions involving this compound.
Steric Hindrance and Electronic Contributions of Tert-Butoxy and Trifluoromethyl Groups
The tert-butyl group is a large, bulky substituent that introduces considerable steric hindrance around the phenolic hydroxyl group and the ortho position. nih.gov This steric bulk can hinder the approach of reagents, thereby influencing the regioselectivity of reactions such as electrophilic aromatic substitution. nih.gov For instance, reactions that would typically occur at the ortho position might be directed to the less hindered meta or para positions.
Electronically, the tert-butoxy group is considered an electron-donating group through the inductive effect. nih.gov However, the lone pairs on the oxygen atom can also participate in resonance, donating electron density to the aromatic ring. In contrast, the trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. rsc.orgnih.govmdpi.com This group deactivates the aromatic ring towards electrophilic attack but can stabilize anionic or radical intermediates.
The combined electronic effects of these two groups create a "push-pull" system. The electron-donating tert-butoxy group at the para position enhances the electron density of the ring, while the electron-withdrawing trifluoromethyl group at the ortho position withdraws it. This electronic dichotomy significantly impacts the molecule's reactivity and the stability of reaction intermediates. The Hammett equation can be used to quantify the electronic effects of these substituents on reaction rates and equilibria. viu.canih.govresearchgate.netcdnsciencepub.comcdnsciencepub.com
Interactive Data Table: Hammett Sigma Constants for Relevant Substituents
| Substituent | σ"m" | σ"p" |
| -OC(CH₃)₃ | 0.12 | -0.37 |
| -CF₃ | 0.43 | 0.54 |
| -CH₃ | -0.07 | -0.17 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
Data sourced from standard physical organic chemistry texts.
Interactive Data Table: van der Waals Radii of Relevant Groups
| Group | van der Waals Radius (Å) |
| -H | 1.20 |
| -F | 1.47 |
| -CH₃ | 2.00 |
| -C(CH₃)₃ | ~3.5 |
| -CF₃ | ~2.7 |
Approximate values sourced from computational chemistry databases.
Computational Chemistry and Theoretical Frameworks for 4 Tert Butoxy 2 Trifluoromethyl Phenol
Density Functional Theory (DFT) Studies
Density Functional Theory has become a primary method for studying the electronic structure of molecules. youtube.comnih.gov It is used to predict a wide range of properties, from molecular geometry to chemical reactivity, by calculating the electron density of a system. youtube.com
A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. nih.gov This process involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles. For a molecule with flexible groups like 4-Tert-butoxy-2-(trifluoromethyl)phenol, conformational analysis is performed to identify the global minimum energy conformer among various possible spatial arrangements. Theoretical structures determined by DFT calculations are often in good agreement with experimental data from techniques like X-ray diffraction. nih.govfrontiersin.org
Table 1: Representative Theoretical Geometric Parameters for Phenolic Compounds This table presents typical data obtained from DFT-based geometry optimization of phenolic structures. The values are illustrative for understanding the output of such calculations.
| Parameter | Typical Value (Å or °) | Method/Basis Set |
|---|---|---|
| C-O (Phenolic) Bond Length | ~1.34 - 1.36 Å | B3LYP/6-311G(d,p) |
| O-H (Phenolic) Bond Length | ~0.96 - 0.98 Å | B3LYP/6-311G(d,p) |
| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å | B3LYP/6-311G(d,p) |
| C-O-H Bond Angle | ~108 - 110° | B3LYP/6-311G(d,p) |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. acs.orgmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). acs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates that a molecule is more polarizable, has high chemical reactivity, and is considered a "soft" molecule. frontiersin.orgresearchgate.net Conversely, a large energy gap suggests high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. nih.gov DFT calculations are used to determine the energies of these orbitals and predict the molecule's reactivity profile. nih.govresearchgate.net
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors This table shows typical values derived from FMO analysis of substituted phenols, demonstrating how DFT predicts chemical reactivity.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent the electrostatic potential, where different colors indicate the charge distribution. researchgate.net
Red/Yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack.
Blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack.
Green regions represent neutral potential.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and tert-butoxy (B1229062) groups, making them sites for electrophilic interaction. In contrast, the hydrogen atom of the hydroxyl group and the highly electronegative fluorine atoms of the trifluoromethyl group would create regions of positive potential, identifying them as sites for nucleophilic interaction. researchgate.netslideshare.net
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the location of transition state (TS) structures, which are the highest energy points along a reaction coordinate. acs.org By calculating the energy of the reactants, transition state, and products, the energy barrier (activation energy) for a reaction can be determined. This information is crucial for understanding reaction mechanisms and predicting reaction rates. For complex reactions, computational methods can uncover multi-step pathways, including the formation of intermediates and competing reaction channels. acs.org
Molecular Dynamics (MD) Simulations for Predicting Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.com By solving Newton's laws of motion for a system, MD simulations provide a detailed view of molecular behavior and interactions in different environments, such as in a solvent. youtube.commdpi.com
For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and allowing the system to evolve over nanoseconds. Analysis of the resulting trajectory can reveal:
Intermolecular Hydrogen Bonds: The formation, duration, and strength of hydrogen bonds between the phenol's hydroxyl group and surrounding solvent molecules can be quantified. acs.orgresearchgate.net
Solvation Structure: The arrangement of solvent molecules around the solute can be visualized and analyzed to understand solvation effects.
Conformational Dynamics: The simulation can show how the flexible tert-butoxy and hydroxyl groups move and rotate over time.
System Stability: Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated to assess the stability of the molecule's conformation and the flexibility of its constituent atoms during the simulation. researchgate.net
Theoretical Prediction of Physicochemical Parameters Relevant to Reactivity and Biological Disposition
Computational tools, including DFT and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, are widely used to predict the physicochemical and pharmacokinetic properties of molecules. nih.gov These in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are vital in early-stage drug discovery to assess a compound's potential viability. nih.gov
From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. slideshare.net
Table 3: Predicted Physicochemical and Reactivity Parameters This table provides an overview of key parameters that can be predicted computationally to assess the properties of this compound.
| Parameter | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from a system. slideshare.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. slideshare.net |
| Global Softness (σ) | 1 / (2η) | The inverse of hardness; indicates higher reactivity. slideshare.net |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy stabilization when a system acquires additional electronic charge. slideshare.net |
| LogP (Octanol-Water Partition Coefficient) | - | Indicates the lipophilicity of the molecule, affecting absorption and distribution. slideshare.net |
| Topological Polar Surface Area (TPSA) | - | Predicts drug transport properties such as cell permeability. nih.gov |
Advanced Spectroscopic Characterization Methodologies for 4 Tert Butoxy 2 Trifluoromethyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 4-tert-butoxy-2-(trifluoromethyl)phenol, ¹H NMR and ¹³C NMR would be instrumental in confirming its constitution.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. The aromatic protons would likely appear as a complex multiplet system due to their coupling with each other and potentially with the trifluoromethyl group. The hydroxyl proton's chemical shift would be sensitive to solvent and concentration. The nine equivalent protons of the tert-butoxy (B1229062) group would give rise to a sharp singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The carbon of the trifluoromethyl group would be identifiable by its characteristic chemical shift and coupling to the fluorine atoms. The carbons of the benzene (B151609) ring would appear in the aromatic region, and their specific shifts would be influenced by the hydroxyl, tert-butoxy, and trifluoromethyl substituents. The quaternary carbon and the methyl carbons of the tert-butoxy group would also have characteristic resonances.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | Data not available | Data not available |
| Aromatic C-O | Data not available | Data not available |
| Aromatic C-C(CH₃)₃ | Data not available | Data not available |
| Aromatic C-CF₃ | Data not available | Data not available |
| OH | Data not available | - |
| C(CH₃)₃ | Data not available | Data not available |
| C(CH₃)₃ | Data not available | Data not available |
Note: The table above is a representation of the types of data NMR spectroscopy provides. Specific experimental values for this compound are not available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations of the molecular bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum.
For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration of the phenol (B47542) would appear in the 1260-1180 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group would be expected in the range of 1350-1120 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The absorption bands for the tert-butyl group would include C-H stretching and bending vibrations.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| O-H (Phenol) | 3600 - 3200 (broad) |
| C-H (Aromatic) | 3100 - 3000 |
| C-H (Alkyl) | 2980 - 2850 |
| C=C (Aromatic) | 1600 - 1450 |
| C-F (Trifluoromethyl) | 1350 - 1120 (strong) |
Note: This table indicates the expected regions for IR absorptions based on the functional groups present. Precise, experimentally determined peak values for this compound are not available.
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would provide the exact molecular weight of the compound. The fragmentation pattern would be influenced by the stability of the resulting ions. A common fragmentation pathway for tert-butyl ethers is the loss of a tert-butyl cation, leading to a significant [M-57]⁺ peak. The trifluoromethyl group could also influence fragmentation, potentially through the loss of CF₃ or related fragments. The fragmentation of the aromatic ring would lead to a series of smaller ions, providing further structural information.
Table 3: Potential Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-15]⁺ | Loss of a methyl group (CH₃) |
| [M-57]⁺ | Loss of a tert-butyl group (C₄H₉) |
Note: This table presents plausible fragmentation pathways. The actual mass spectrum and relative intensities of the fragments for this compound are not documented in the searched sources.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.
To perform X-ray crystallography, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting crystal structure would reveal the planarity of the benzene ring, the geometry of the substituents, and how the molecules pack in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, would also be elucidated.
Currently, there are no published crystal structures for this compound in crystallographic databases.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths | Data not available |
Note: The information in this table is representative of what would be obtained from an X-ray crystallographic study. No experimental crystallographic data for this compound has been found.
Research Applications in Material Science and Catalysis
Role as a Synthetic Precursor for Specialized Materials
While direct polymerization of 4-Tert-butoxy-2-(trifluoromethyl)phenol is not extensively documented, its structural motifs are found in precursors for high-performance polymers. The trifluoromethyl group is known to impart desirable properties such as thermal stability, chemical resistance, and low dielectric constants to polymers. For instance, analogous compounds like 4-(Trifluoromethyl)phenol are utilized in the synthesis of polymers and monomers. sigmaaldrich.com The synthesis of poly-p-oxyperfluorobenzylene, for example, proceeds from 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol, highlighting the role of trifluoromethylated phenols as building blocks for fluorinated polymers. nih.gov
The tert-butoxy (B1229062) group in this compound can serve as a protecting group for the phenolic hydroxyl functionality. This allows for selective chemical transformations at other positions of the molecule before the deprotection of the hydroxyl group to enable polymerization or further functionalization. This strategic use of a protecting group is a common approach in the synthesis of complex macromolecules. Additionally, related phenol (B47542) derivatives are used in the synthesis of diaryl ethers, which can be monomers for poly(ether) type polymers. chemicalbook.com
Table 1: Examples of Related Phenolic Precursors and their Polymer Applications
| Phenolic Precursor | Resulting Polymer/Material Type | Key Properties Conferred |
| 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol | Poly-p-oxyperfluorobenzylene | High thermal stability |
| 4-(Trifluoromethyl)phenol | Diaryl ethers (monomers) | Potential for poly(ether) synthesis |
| 4-phenoxyphenol | Poly(1,4-phenylene oxide) | Crystalline structure |
Application in Polymerization Catalysis through Phenoxide Complexes
Phenoxide complexes of transition metals are a significant class of catalysts used in polymerization reactions. The ligands in these complexes, derived from phenols, play a crucial role in determining the catalytic activity and selectivity. The substituents on the phenoxide ligand can be modified to fine-tune the steric and electronic environment around the metal center.
While specific polymerization catalysts derived from this compound are not widely reported, the principles of catalyst design strongly suggest its potential in this area. For example, titanium and zirconium complexes bearing substituted phenoxide ligands are active catalysts for ethylene (B1197577) polymerization and the ring-opening polymerization of lactide. nih.govhw.ac.uk The presence of bulky groups, such as tert-butyl substituents, on the phenolate (B1203915) rings has been shown to influence the catalytic activity in the ring-opening polymerization of lactide. hw.ac.uk
Similarly, copper(II) complexes incorporating imino phenoxide ligands have been successfully employed as catalysts for the ring-opening polymerization of rac-lactide. nih.govresearchgate.net The electronic properties of the phenoxide ligand, influenced by substituents like the trifluoromethyl group, can impact the Lewis acidity of the metal center, thereby affecting the catalytic efficiency. The combination of the sterically demanding tert-butoxy group and the electron-withdrawing trifluoromethyl group in this compound could lead to the formation of phenoxide complexes with unique catalytic properties, potentially offering enhanced control over polymer molecular weight and tacticity.
Table 2: Influence of Phenoxide Ligand Substitution on Catalysis
| Metal Center | Phenoxide Ligand Substituents | Type of Polymerization | Effect of Substituents |
| Titanium/Zirconium | tert-butyl | Ring-Opening Polymerization | Influences catalytic activity |
| Copper(II) | Various imino-phenoxides | Ring-Opening Polymerization | Affects polymer molecular weight |
Development of Novel Fluorinating Agents with Tuned Properties
Substituted phenols are key starting materials in the development of modern fluorinating agents. The reactivity and selectivity of these agents can be precisely controlled by the nature and position of the substituents on the aromatic ring. Reagents such as N-F fluorinating agents are synthesized from precursors that often include highly substituted phenolic moieties. beilstein-journals.orgnih.gov
The development of deoxyfluorinating agents like PhenoFluor has demonstrated the utility of sterically hindered and electronically modified phenols in creating reagents for the conversion of phenols to aryl fluorides. acs.org The properties of this compound make it an intriguing candidate for the development of new fluorinating agents. The electron-withdrawing nature of the trifluoromethyl group can enhance the fluorinating power of a potential reagent, while the bulky tert-butoxy group can provide steric shielding, potentially leading to increased selectivity in fluorination reactions.
The strategic placement of these substituents can influence the stability, reactivity, and substrate scope of the resulting fluorinating agent. Research in this area continues to explore how different substitution patterns on phenolic precursors can lead to the next generation of fluorinating agents with improved performance and broader applicability in organic synthesis. researchgate.netacs.org
Investigations in Medicinal Chemistry and Structure Activity Relationships Sar for 4 Tert Butoxy 2 Trifluoromethyl Phenol Analogues
Exploration of the Compound as a Privileged Chemical Scaffold
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific molecular features contribute to biological activity. To explore the SAR of 4-tert-butoxy-2-(trifluoromethyl)phenol, a series of analogues would be systematically designed and synthesized.
The synthetic strategy would likely involve modifications at several key positions:
The Phenolic Hydroxyl Group: This group can be alkylated, esterified, or converted to other functional groups to probe the necessity of the hydrogen bond-donating hydroxyl for biological activity.
The Tert-butoxy (B1229062) Group: The bulky tert-butyl moiety can be replaced with other alkyl or aryl groups of varying size and lipophilicity (e.g., isopropoxy, cyclohexyloxy, or phenoxy) to determine the optimal steric and electronic requirements at this position.
The Trifluoromethyl Group: This group could be moved to other positions on the aromatic ring or replaced with other electron-withdrawing groups (e.g., nitro, cyano) or halogens (e.g., chlorine, bromine) to evaluate the impact of its electronic and steric properties.
The Aromatic Ring: Additional substituents could be introduced onto the benzene (B151609) ring to explore further interactions with a biological target.
A general synthetic scheme for creating such derivatives would start from a commercially available substituted phenol (B47542), followed by multi-step reactions to introduce the desired diversity.
Modifying the functional groups of the parent scaffold can profoundly impact biological activity by altering the molecule's interaction with its target, as well as its pharmacokinetic properties.
Modifications to the Tert-butoxy Group: The size and hydrophobicity of the tert-butyl group are critical. Altering this group would directly impact the molecule's lipophilicity, which affects membrane permeability and binding to hydrophobic pockets in a receptor. Replacing it with smaller or more polar groups could enhance solubility but potentially reduce binding affinity if a large hydrophobic interaction is required.
Modifications to the Trifluoromethyl Group: The trifluoromethyl group is a powerful modulator of biological properties. Its high electronegativity can influence the acidity (pKa) of the nearby phenolic hydroxyl group, affecting its ionization state and ability to form hydrogen bonds. As a bioisostere for groups like chlorine, it can enhance binding selectivity and, due to the strength of the C-F bond, it often improves metabolic stability by blocking sites susceptible to oxidative metabolism. Studies on other scaffolds have shown that the introduction of a CF3 group can lead to a significant increase in potency.
The following table summarizes the expected impact of various functional group modifications based on established medicinal chemistry principles.
| Modification on Parent Scaffold | Rationale for Modification | Expected Impact on Physicochemical Properties | Potential Consequence for Biological Activity |
| Replace -OC(CH₃)₃ with -OCH(CH₃)₂ | Decrease steric bulk and lipophilicity | Lower LogP, potentially increased solubility | May decrease binding if a large hydrophobic pocket is involved |
| Replace -CF₃ with -Cl | Compare effect of a different halogen | Similar steric size, but different electronics | Could alter binding affinity and metabolic stability |
| Add a -Cl at position 6 | Introduce an additional substituent | Increased lipophilicity and electronic effects | Potential for new binding interactions or steric clashes |
| Convert -OH to -OCH₃ | Remove hydrogen bond-donating capability | Increased lipophilicity, loss of acidity | Loss of activity if hydrogen donation is critical for binding |
Molecular Interactions and Receptor Binding Mechanisms (in vitro)
The biological activity of a compound is dictated by its interactions with a specific receptor or enzyme. For analogues of this compound, the key interactions would likely involve:
Hydrogen Bonding: The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds with amino acid residues (e.g., serine, threonine, or backbone carbonyls) in a receptor's binding site.
Hydrophobic Interactions: The tert-butoxy group is strongly hydrophobic and would favorably interact with nonpolar pockets within a protein, formed by residues such as leucine, isoleucine, and valine.
Dipole-Dipole and Ion-Dipole Interactions: The highly polarized trifluoromethyl group can engage in dipole-dipole interactions or interact with charged residues in the binding site.
Aromatic Interactions: The phenol ring itself can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
In vitro binding assays, such as radioligand binding assays or surface plasmon resonance (SPR), would be used to quantify the binding affinity (e.g., Ki or KD values) of the synthesized analogues to a specific target. Computational molecular docking studies could further elucidate the precise binding mode and identify the key interacting residues, providing a structural basis for the observed SAR.
Strategic Incorporation of Trifluoromethyl and Tert-Butyl Isosteres in Bioactive Molecules
The tert-butyl and trifluoromethyl groups are frequently used in drug design due to their ability to fine-tune a molecule's properties. Bioisosteres—substituents that retain similar physical or chemical properties and produce broadly similar biological effects—are often used to overcome issues like poor metabolic stability or low solubility.
Trifluoromethyl Group and its Isosteres: The CF3 group is often used to enhance metabolic stability and binding affinity. However, its high lipophilicity can sometimes be a drawback. A common strategy is to replace it with other groups that mimic its electron-withdrawing nature, such as a cyano (-CN) or a nitro (-NO2) group, though the latter often carries toxicity concerns.
Tert-Butyl Group and its Isosteres: The tert-butyl group provides significant steric bulk and is highly lipophilic, which can be beneficial for receptor binding but may lead to poor solubility and rapid metabolism via oxidation of the methyl groups. Isosteric replacements aim to maintain the steric bulk while improving these properties. Common isosteres include:
Cyclopropyl-trifluoromethyl: This group can mimic the lipophilicity of a tert-butyl group while offering enhanced metabolic stability.
Bicyclo[1.1.1]pentane (BCP): BCPs are recognized as effective non-classical bioisosteres for para-substituted phenyl rings and have also been explored as tert-butyl mimics, offering improved solubility and metabolic stability.
Trifluoromethyl Oxetane: This newer isostere has been shown to maintain potency similar to a tert-butyl group while reducing lipophilicity and improving metabolic stability.
The choice of an isostere is a strategic decision in the lead optimization phase of drug discovery, aimed at balancing potency with desirable pharmacokinetic properties.
The following table compares the properties of the tert-butyl group with some of its common isosteres.
| Functional Group | Key Features | Advantages in Drug Design | Disadvantages in Drug Design |
| Tert-Butyl | High lipophilicity, large steric bulk | Fills hydrophobic pockets, can provide metabolic shielding | Susceptible to metabolic oxidation, can decrease solubility |
| Pentafluorosulfanyl (SF₅) | Highly lipophilic, strong electron-withdrawer | Can improve metabolic stability compared to tert-butyl | Can significantly increase lipophilicity |
| Bicyclo[1.1.1]pentanyl | Rigid, 3D structure, less lipophilic | Improves solubility and metabolic stability | More complex synthesis |
| Cyclopropyl-trifluoromethyl | Lipophilic, metabolically stable | Often enhances metabolic stability in hydrophobic pockets | Can be synthetically challenging to install |
Future Perspectives in the Academic Research of 4 Tert Butoxy 2 Trifluoromethyl Phenol
Exploration of Sustainable and Green Synthetic Methodologies
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of 4-Tert-butoxy-2-(trifluoromethyl)phenol is expected to prioritize green and sustainable methodologies to minimize environmental impact and enhance process safety and efficiency.
Key areas of exploration will likely include:
Catalytic Approaches: A shift from stoichiometric reagents to catalytic systems is anticipated. This includes the investigation of novel metal-based or organocatalysts for the key synthetic steps, such as the introduction of the tert-butoxy (B1229062) and trifluoromethyl groups onto the phenol (B47542) scaffold. The goal is to achieve high yields and selectivity under milder reaction conditions, thereby reducing energy consumption.
Alternative Solvents and Reaction Conditions: Research will likely focus on replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. Furthermore, energy-efficient techniques like microwave-assisted synthesis and mechanochemistry could be explored to shorten reaction times and reduce energy input.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes in terms of safety, scalability, and process control. researchgate.net The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and safer manufacturing process, particularly for handling potentially hazardous intermediates or reagents. nih.goviiarjournals.org
Photocatalysis: The use of light as a reagentless and sustainable energy source is a rapidly growing area in organic synthesis. acs.orgjst.go.jp Future studies may explore photocatalytic methods for the trifluoromethylation or other functionalizations of the phenol ring, potentially offering novel and more sustainable synthetic pathways. nih.govresearchgate.netnih.gov
| Synthetic Methodology | Potential Advantages | Research Focus |
| Catalysis | Reduced waste, lower energy consumption, higher efficiency. | Development of novel organo- or metal-based catalysts. |
| Green Solvents | Reduced environmental impact, improved safety. | Application of water, supercritical CO2, or bio-solvents. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Design and optimization of a continuous synthesis process. |
| Photocatalysis | Use of a renewable energy source, mild reaction conditions. | Exploration of light-mediated trifluoromethylation reactions. |
Deeper Mechanistic Understanding of Novel Chemical Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing transformations and discovering new ones. Future research is expected to employ a combination of experimental and computational techniques to elucidate these mechanisms.
Prospective research directions include:
Kinetic Studies: Detailed kinetic analysis of key synthetic steps will provide valuable insights into reaction rates, orders, and the influence of various parameters such as catalyst loading, temperature, and substrate concentration. This data is essential for process optimization and scale-up.
Intermediate Trapping and Spectroscopic Analysis: The identification and characterization of reaction intermediates using techniques like in-situ NMR, IR, and mass spectrometry can provide direct evidence for proposed mechanistic pathways.
Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive evidence for bond-breaking and bond-forming events.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and visualize transition state structures, offering a molecular-level understanding of the reaction mechanism.
Development of Advanced Predictive Computational Models
Computational chemistry is poised to play an increasingly important role in predicting the physicochemical properties, reactivity, and biological activity of this compound. The development of advanced predictive models can accelerate research and reduce the need for time-consuming and costly experiments.
Future research in this area will likely focus on:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: By correlating the molecular structure of this compound and its derivatives with their biological activities or physical properties, QSAR/QSPR models can be developed to predict the behavior of novel, yet-to-be-synthesized compounds. acs.orgjst.go.jpresearchgate.net These models can be particularly useful in guiding the design of new molecules with desired properties, such as enhanced biological efficacy or specific material characteristics.
Density Functional Theory (DFT) Calculations: DFT studies can provide fundamental insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. oup.com Furthermore, DFT can be used to calculate important parameters like bond dissociation energies and reaction energetics, which are crucial for understanding its reactivity and antioxidant potential. nih.gov
Molecular Docking Simulations: To explore the potential biological targets of this compound, molecular docking studies can be employed. researchgate.netresearchgate.netnih.gov These simulations can predict the binding affinity and orientation of the molecule within the active site of various proteins, providing a basis for understanding its potential pharmacological effects.
Machine Learning and Artificial Intelligence: The application of machine learning algorithms to large datasets of chemical information can lead to the development of highly accurate predictive models for a wide range of properties, from toxicity to material performance. nih.govrsc.org
| Computational Method | Application | Predicted Properties |
| QSAR/QSPR | Predicting biological activity and physical properties. | Toxicity, antioxidant activity, solubility, melting point. |
| DFT | Understanding electronic structure and reactivity. | Molecular geometry, spectroscopic data, reaction energies. |
| Molecular Docking | Identifying potential biological targets. | Protein binding affinity and mode of interaction. |
| Machine Learning | High-accuracy prediction from large datasets. | Diverse physicochemical and biological properties. |
Expansion of Research into Niche Applications within Chemical Sciences
The unique combination of functional groups in this compound suggests its potential for a variety of niche applications in different areas of chemical science. Future research is expected to explore these possibilities, moving beyond its role as a simple chemical intermediate.
Potential areas for expanded research include:
Medicinal Chemistry: The trifluoromethyl group is a common motif in many pharmaceuticals, as it can enhance metabolic stability, lipophilicity, and binding affinity. acs.orgjst.go.jpnih.govnih.govoup.com this compound could serve as a valuable building block for the synthesis of novel bioactive molecules with potential applications in drug discovery.
Agrochemicals: Phenolic compounds are widely used in the agricultural industry as herbicides, pesticides, and fungicides. nih.govrsc.orgdrugbank.comlgm.gov.my The specific substitution pattern of this molecule could impart unique biological activities, making it a candidate for the development of new agrochemicals.
Polymer and Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. mdpi.comchemistryviews.org The phenolic hydroxyl group of this compound could be used for polymerization or for grafting onto other polymer backbones to create novel functional materials with tailored properties. The structural similarity to monomers used in the synthesis of fluorinated polymers suggests its potential in this field. researchgate.net
Functional Dyes and Pigments: The aromatic nature of the compound, combined with its specific substituents, could be exploited in the design of new dyes and pigments with interesting photophysical properties.
Broadening the Scope of Mechanistic Biological Activity Studies
Preliminary investigations and the known biological activities of structurally related compounds suggest that this compound may possess interesting biological properties. Future research should focus on systematically evaluating these activities and, crucially, elucidating the underlying molecular mechanisms.
Key research avenues include:
Antioxidant Activity: The hindered phenolic structure is a hallmark of many synthetic antioxidants. nih.govlgm.gov.my It is important to quantify the antioxidant capacity of this compound and to investigate the mechanism by which it scavenges free radicals, including the stability and fate of the resulting phenoxyl radical. rsc.org
Toxicological Profile and Mechanistic Toxicology: A thorough toxicological assessment is essential. This includes determining its cytotoxicity and understanding the molecular mechanisms of any observed toxicity. Studies on related substituted phenols suggest that toxicity can be mediated by the formation of phenoxyl radicals or quinone metabolites, and the nature of the substituents (electron-donating or -withdrawing) plays a crucial role. acs.orgnih.govoup.com
Endocrine Disruption Potential: Some substituted phenols, including those with tert-butyl and trifluoromethyl groups, have been identified as potential endocrine disruptors. nih.govindustrialchemicals.gov.au It is therefore critical to investigate the potential for this compound to interact with hormone receptors and disrupt normal endocrine function.
Antimicrobial and Other Bioactivities: Structurally similar compounds, such as 2,4-di-tert-butylphenol, exhibit a broad range of biological activities, including antifungal and antibacterial properties. nih.govresearchgate.net Screening this compound against a panel of microorganisms and in various other bioassays could reveal novel therapeutic or practical applications.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), tert-butoxy protons (δ 1.3–1.5 ppm), and trifluoromethyl group (no protons). Coupling patterns reveal substitution positions.
- ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the trifluoromethyl group.
- IR Spectroscopy : O–H stretch (3200–3600 cm⁻¹), C–F stretches (1100–1250 cm⁻¹), and tert-butyl C–H bends (1360–1380 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ and fragmentation patterns validate the molecular formula (C₁₁H₁₃F₃O₂) .
How do substituent effects influence the acidity and electronic properties of the phenolic hydroxyl group?
Advanced Research Question
The trifluoromethyl group (strong electron-withdrawing) increases acidity by stabilizing the deprotonated phenoxide via inductive effects. Conversely, the tert-butoxy group (electron-donating) reduces acidity but enhances steric bulk.
Experimental Design :
- Potentiometric Titration : Measure pKa in solvents like water, DMSO, or ethanol.
- DFT Calculations : Compare charge distribution and HOMO-LUMO gaps of substituted vs. unsubstituted phenol.
Data Interpretation : Expect pKa values lower than phenol (≈9.95) due to the trifluoromethyl group. Solvent polarity will modulate acidity trends .
How can researchers address discrepancies in reported reaction yields or by-product formation during synthesis?
Advanced Research Question
Contradiction Analysis :
- By-Product Identification : Use LC-MS or GC-MS to detect impurities (e.g., incomplete substitution or oxidation products).
- Reaction Monitoring : In situ FTIR or HPLC tracks intermediate formation and reaction progress.
Mitigation Strategies : - Adjust stoichiometry (e.g., excess tert-butylating agent).
- Optimize catalyst loading (e.g., Pd(PPh₃)₄ for coupling steps).
- Control moisture levels to prevent hydrolysis of trifluoromethyl groups .
What methodologies assess the thermal and photolytic stability of this compound?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air.
- Accelerated Aging Studies : Expose samples to UV light (254–365 nm) and analyze degradation via HPLC.
- Kinetic Studies : Monitor half-life under controlled conditions (e.g., 40–80°C).
Key Findings : The tert-butoxy group may confer thermal stability, while the trifluoromethyl group could enhance UV resistance compared to unsubstituted phenols .
What safety protocols are essential for handling this compound in the lab?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile by-products.
- Waste Disposal : Segregate halogenated waste for incineration.
Structural Analog Insights : Similar tert-butylphenols (e.g., 4-Tert-butyl-2-nitrophenol) require precautions against skin/eye irritation and respiratory protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
